molecular formula C12H24N2O2S B7917882 (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7917882
M. Wt: 260.40 g/mol
InChI Key: DHKRIQLMJLHSPH-JTQLQIEISA-N
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Description

(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an amino-ethylsulfanyl group and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Substitution Reaction: The piperidine ring undergoes a substitution reaction with an amino-ethylsulfanyl group. This step often requires the use of a suitable base and a solvent such as dichloromethane or tetrahydrofuran.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To accommodate the reaction volumes.

    Continuous flow processes: For improved efficiency and yield.

    Purification techniques: Such as crystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: The amino-ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    N-substituted derivatives: From substitution reactions.

Scientific Research Applications

(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: As an intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: As a building block for the construction of complex molecules.

    Biological Studies: To investigate the biological activity of its derivatives.

    Industrial Applications: In the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

    ®-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, with different stereochemistry.

    3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester group.

Uniqueness:

    Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

    Functional Groups: The presence of the tert-butyl ester group can influence the compound’s reactivity and stability.

This detailed article provides a comprehensive overview of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3S)-3-(2-aminoethylsulfanyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRIQLMJLHSPH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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